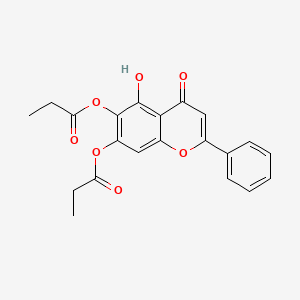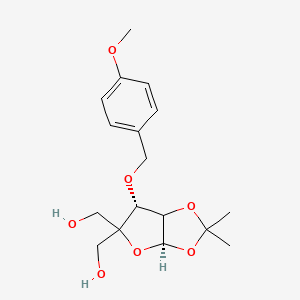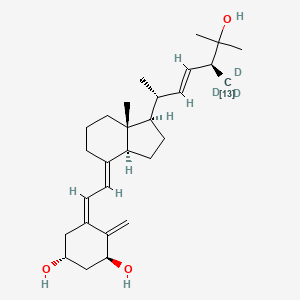
Ercalcitriol-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ercalcitriol-13C,d3, also known as 1α,25-Dihydroxy Vitamin D2-13C,d3, is a labeled analog of Ercalcitriol. Ercalcitriol is an active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. The labeling with carbon-13 and deuterium makes this compound a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ercalcitriol-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Ercalcitriol molecule. The synthetic route typically starts with the precursor vitamin D2, which undergoes a series of hydroxylation reactions to form 1α,25-Dihydroxy Vitamin D2. The incorporation of isotopes is achieved through specific chemical reactions that replace hydrogen atoms with deuterium and carbon-12 atoms with carbon-13.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and yield. The process includes the use of specialized reactors and controlled conditions to facilitate the incorporation of isotopes. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic labeling.
化学反应分析
Types of Reactions
Ercalcitriol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the molecule can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of double bonds results in saturated compounds.
科学研究应用
Ercalcitriol-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of vitamin D metabolism.
Biology: Helps in studying the role of vitamin D in cellular processes and its impact on gene expression.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Employed in the development of new vitamin D-based therapies and supplements.
作用机制
Ercalcitriol-13C,d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer, which then binds to vitamin D response elements in the DNA. This binding modulates the transcription of target genes, leading to the regulation of calcium absorption in the intestine, bone mineralization, and other physiological processes.
相似化合物的比较
Ercalcitriol-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other vitamin D analogs. Similar compounds include:
Calcitriol (1α,25-Dihydroxy Vitamin D3): The active form of vitamin D3, which also binds to VDR and regulates calcium homeostasis.
Alfacalcidol (1α-Hydroxy Vitamin D3): A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol (19-nor-1α,25-Dihydroxy Vitamin D2): A synthetic analog of vitamin D2 used to treat secondary hyperparathyroidism.
This compound’s isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis compared to its unlabeled counterparts.
属性
分子式 |
C28H44O3 |
|---|---|
分子量 |
432.7 g/mol |
IUPAC 名称 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
InChI 键 |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
规范 SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
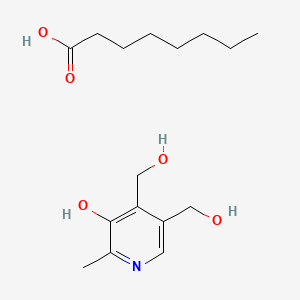
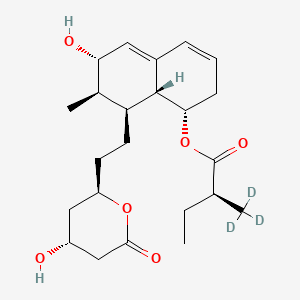
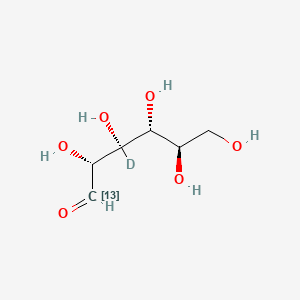

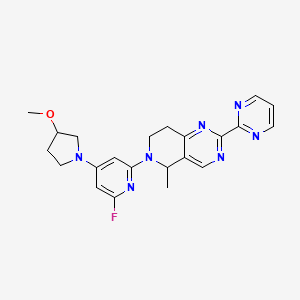
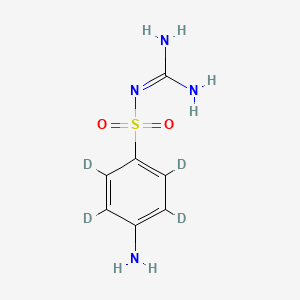
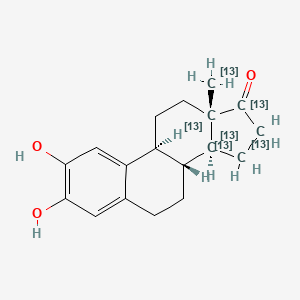
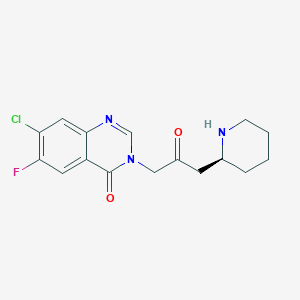
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
